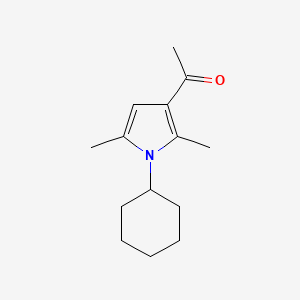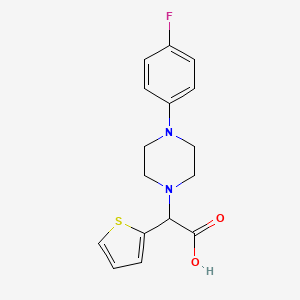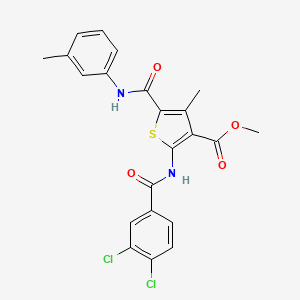
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the amido and carbamoyl groups through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents, amines, and carboxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amido and carbamoyl groups can be reduced to amines.
Substitution: Halogen atoms on the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
- Methyl 2-(3,4-dichlorobenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C22H18Cl2N2O4S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-11-5-4-6-14(9-11)25-20(28)18-12(2)17(22(29)30-3)21(31-18)26-19(27)13-7-8-15(23)16(24)10-13/h4-10H,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
UXKKCXUBMKLKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





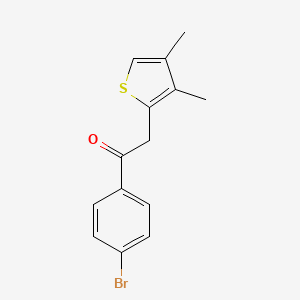
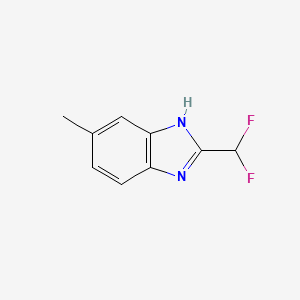

![Bis[bis(trimethylsilyl)methyl]-germanium II](/img/structure/B12064784.png)
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)

